molecular formula C19H20N2O4S B2890362 1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane CAS No. 823829-30-7

1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane

Cat. No.: B2890362
CAS No.: 823829-30-7
M. Wt: 372.44
InChI Key: QGQVDYFINUVEQS-UHFFFAOYSA-N
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Description

1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenylsulfonyl group, and an oxazole ring fused to an azepane ring

Scientific Research Applications

1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with studies exploring its interactions with biological targets.

    Medicine: Research may investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

Without specific context (such as the compound being part of a drug or a catalyst), it’s difficult to comment on the mechanism of action. The compound’s effects would depend on its interactions with other molecules in its environment .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Preparation Methods

The synthesis of 1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Attachment of the furan ring: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling.

    Formation of the azepane ring: This step may involve ring-closing reactions or other cyclization techniques.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different products.

    Reduction: The phenylsulfonyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The oxazole ring can participate in substitution reactions, where different substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane can be compared with similar compounds such as:

    1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine: Similar structure but with a piperidine ring instead of an azepane ring.

    1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine: Contains a morpholine ring instead of an azepane ring.

The uniqueness of this compound lies in its specific ring structure and the combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c22-26(23,15-9-4-3-5-10-15)18-19(21-12-6-1-2-7-13-21)25-17(20-18)16-11-8-14-24-16/h3-5,8-11,14H,1-2,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQVDYFINUVEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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